molecular formula C14H15F2N3O2 B6457437 6-(difluoromethyl)-N-(3,4-dimethoxyphenyl)-2-methylpyrimidin-4-amine CAS No. 2549004-82-0

6-(difluoromethyl)-N-(3,4-dimethoxyphenyl)-2-methylpyrimidin-4-amine

Cat. No. B6457437
CAS RN: 2549004-82-0
M. Wt: 295.28 g/mol
InChI Key: KZLRLJVWRFLRHF-UHFFFAOYSA-N
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Description

The compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, and they form the basis for several kinds of drugs and dyes .


Molecular Structure Analysis

The molecular structure of this compound would likely involve a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The various substituents mentioned in the name of the compound (difluoromethyl, dimethoxyphenyl, and methyl) would be attached to this ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the presence and position of the various substituents on the pyrimidine ring .

Mechanism of Action

The mechanism of action would depend on the use of the compound. For example, many drugs that are pyrimidine derivatives work by interfering with DNA and RNA synthesis, preventing cell division and growth .

Future Directions

The study of pyrimidine derivatives is a very active field of research, with potential applications in areas like medicine and materials science. Future research might involve the synthesis of new pyrimidine derivatives, the study of their properties, and the exploration of their potential applications .

properties

IUPAC Name

6-(difluoromethyl)-N-(3,4-dimethoxyphenyl)-2-methylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F2N3O2/c1-8-17-10(14(15)16)7-13(18-8)19-9-4-5-11(20-2)12(6-9)21-3/h4-7,14H,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZLRLJVWRFLRHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)NC2=CC(=C(C=C2)OC)OC)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(difluoromethyl)-N-(3,4-dimethoxyphenyl)-2-methylpyrimidin-4-amine

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